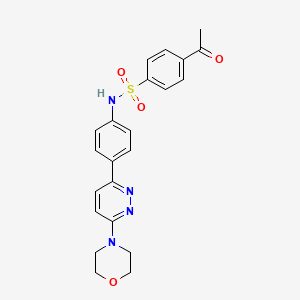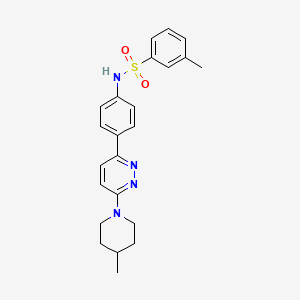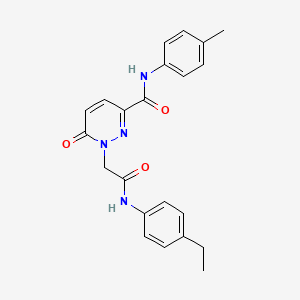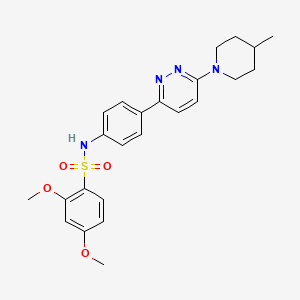![molecular formula C26H19N3O3S2 B3312065 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylsulfonamido)benzamide CAS No. 946289-59-4](/img/structure/B3312065.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylsulfonamido)benzamide
Overview
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylsulfonamido)benzamide, also known as BPTF inhibitor, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of their interaction with the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis . This leads to the bacterium’s inability to maintain its cell wall, resulting in its death.
Biochemical Pathways
The compound, being a benzothiazole derivative, likely affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. The inhibition of the DprE1 enzyme disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . The downstream effects include the loss of cell wall integrity and eventual death of the bacterium.
Pharmacokinetics
They are metabolized in the liver and excreted primarily through the kidneys .
Result of Action
The result of the compound’s action is the inhibition of the DprE1 enzyme, leading to the disruption of the cell wall biosynthesis in Mycobacterium tuberculosis. This results in the bacterium’s inability to maintain its cell wall, leading to its death .
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylsulfonamido)benzamide inhibitor in lab experiments is its specificity towards this compound. This compound inhibitor does not affect other bromodomain-containing proteins, which makes it a valuable tool for studying the role of this compound in various biological processes. However, one limitation of using this compound inhibitor is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylsulfonamido)benzamide inhibitor research. One direction is to further investigate its therapeutic potential in cancer treatment. Another direction is to explore its role in regulating gene expression in different cell types and tissues. Additionally, future research could focus on improving the solubility and bioavailability of this compound inhibitor, which would make it a more useful tool in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound inhibitor is a small molecule compound that has shown promising results in scientific research for its potential therapeutic applications. Its specificity towards this compound makes it a valuable tool for studying various biological processes, including cancer research, neurological disorders, and epigenetics. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylsulfonamido)benzamide inhibitor has been studied for its potential therapeutic applications in various fields of science, including cancer research, neurological disorders, and epigenetics. In cancer research, this compound inhibitor has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, this compound inhibitor has been studied for its potential to enhance memory and cognitive function. In epigenetics, this compound inhibitor has been studied for its role in regulating gene expression.
properties
IUPAC Name |
2-(benzenesulfonamido)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S2/c30-25(21-10-4-5-11-22(21)29-34(31,32)20-8-2-1-3-9-20)27-19-16-14-18(15-17-19)26-28-23-12-6-7-13-24(23)33-26/h1-17,29H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABAODWFUYTQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B3311985.png)
![3,4-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312004.png)








![4-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312052.png)
![4-methoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312055.png)

![3-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3312078.png)